2,2-Difluoro-2-(pyridin-2-YL)ethanol
Overview
Description
2,2-Difluoro-2-(pyridin-2-YL)ethanol is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 2,2-Difluoro-2-(pyridin-2-YL)ethanol involves several steps:
Reaction of 2-aminopyridine with 1,1,2,2-tetrafluoroethylene: This reaction yields 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid.
Reduction of 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid: This step produces 3,3,4,4-tetrafluoro-1-pyridinylethanol.
Reaction with hydrogen chloride: The final step involves the reaction of 3,3,4,4-tetrafluoro-1-pyridinylethanol with hydrogen chloride to form this compound[][1].
Chemical Reactions Analysis
2,2-Difluoro-2-(pyridin-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions[][1].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(pyridin-2-YL)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other organic compounds, particularly those containing difluoromethyl and pyridine groups[][1].
Industry: It is used as a solvent and as an intermediate in the production of various industrial chemicals[][1].
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(pyridin-2-YL)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets, making it a valuable tool in biochemical studies . The pathways involved include inhibition of enzyme activity and modulation of receptor functions.
Comparison with Similar Compounds
2,2-Difluoro-2-(pyridin-2-YL)ethanol can be compared with other similar compounds such as:
2,2-Difluoro-2-(pyridin-2-yl)ethanamine: This compound has an amine group instead of an alcohol group, which alters its chemical reactivity and applications.
2,2-Difluoroethanol: Lacks the pyridine ring, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of the difluoromethyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZBUQTHNQTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433096 | |
Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-65-0 | |
Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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